molecular formula C21H26O3 B14234579 heptan-4-yl 4-phenylmethoxybenzoate CAS No. 484691-93-2

heptan-4-yl 4-phenylmethoxybenzoate

Cat. No.: B14234579
CAS No.: 484691-93-2
M. Wt: 326.4 g/mol
InChI Key: CALOENXBVXDTQR-UHFFFAOYSA-N
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Description

Heptan-4-yl 4-phenylmethoxybenzoate is an ester derivative of benzoic acid, featuring a heptan-4-yl alcohol moiety esterified with 4-phenylmethoxy-substituted benzoic acid. The compound’s structure suggests moderate lipophilicity due to the heptyl chain and aromatic substituents, which may influence solubility, stability, and biological activity .

Key inferred characteristics:

  • Molecular formula: C₂₁H₂₄O₃ (based on substituent analysis).
  • Functional groups: Ester, phenylmethoxy, aromatic ring.
  • Potential applications: Likely used in organic synthesis, pharmaceutical intermediates, or fragrance industries due to its ester functionality .

Properties

CAS No.

484691-93-2

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

heptan-4-yl 4-phenylmethoxybenzoate

InChI

InChI=1S/C21H26O3/c1-3-8-20(9-4-2)24-21(22)18-12-14-19(15-13-18)23-16-17-10-6-5-7-11-17/h5-7,10-15,20H,3-4,8-9,16H2,1-2H3

InChI Key

CALOENXBVXDTQR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptan-4-yl 4-phenylmethoxybenzoate typically involves the esterification of 4-phenylmethoxybenzoic acid with heptan-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptan-4-yl 4-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-phenylmethoxybenzoic acid and heptanoic acid.

    Reduction: 4-phenylmethoxybenzyl alcohol and heptanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Heptan-4-yl 4-phenylmethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.

Mechanism of Action

The mechanism of action of heptan-4-yl 4-phenylmethoxybenzoate is primarily based on its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors in biological systems. The phenylmethoxy group may also contribute to the compound’s overall activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares heptan-4-yl 4-phenylmethoxybenzoate with structurally related esters, emphasizing substituent-driven differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties (Inferred/Reported)
This compound C₂₁H₂₄O₃ 324.42 g/mol Heptyl chain, phenylmethoxy High lipophilicity; limited water solubility
Methyl 4-acetamido-2-hydroxybenzoate C₁₁H₁₃NO₅ 239.23 g/mol Acetamido, hydroxy, methyl ester Polar due to -OH and -NH groups; higher solubility in polar solvents
Ethyl 3,5-dimethylbenzoate C₁₁H₁₄O₂ 178.23 g/mol Ethyl ester, 3,5-dimethyl Moderate volatility; used in fragrances
4-Methoxybutyrylfentanyl C₂₄H₃₂N₂O₂ 380.52 g/mol Piperidine, methoxyphenyl Opioid receptor affinity; high potency

Physicochemical Properties

  • Lipophilicity : The heptyl chain in this compound enhances lipophilicity compared to methyl or ethyl esters (e.g., methyl 4-acetamido-2-hydroxybenzoate), which have shorter alkyl chains and polar groups .
  • Stability : Esters with bulky substituents (e.g., phenylmethoxy) may exhibit hydrolytic stability under neutral conditions but degrade in acidic/basic environments, similar to 4-methoxybutyrylfentanyl’s stability profile .
  • Spectroscopic Signatures :
    • NMR : Aromatic protons in the phenylmethoxy group would resonate near 7.0–7.5 ppm, while the heptyl chain’s protons appear between 0.5–1.5 ppm, akin to aliphatic regions in 4-methoxybutyrylfentanyl .
    • FTIR : Strong ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C stretch (~1250 cm⁻¹) expected, consistent with methyl/ethyl benzoate derivatives .

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